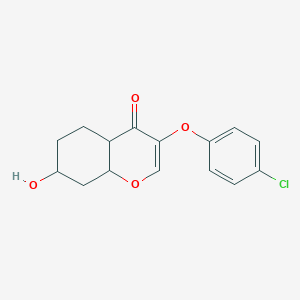
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Serinol(tBu): , also known as 9H-fluoren-9-ylmethyl (1R)-2-tert-butoxy-1-(hydroxymethyl)ethylcarbamate, is a compound widely used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group during peptide synthesis. The tert-butyl (tBu) group provides additional protection for the hydroxyl group, making the compound highly valuable in solid-phase peptide synthesis (SPPS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Serinol(tBu) typically involves the protection of serinol with the Fmoc group and the tert-butyl group. The process begins with the reaction of serinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected serinol. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base, resulting in the formation of Fmoc-Serinol(tBu) .
Industrial Production Methods: In industrial settings, the production of Fmoc-Serinol(tBu) follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The reaction conditions are optimized to ensure high yields and purity, with extensive washing and purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Serinol(tBu) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA) .
Coupling Reactions: The compound can participate in amide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for tert-butyl removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU for amide bond formation .
Major Products:
Deprotection: Removal of Fmoc yields serinol with a free amino group.
Coupling: Formation of peptides or peptide fragments with serinol incorporated into the sequence .
Applications De Recherche Scientifique
Chemistry: Fmoc-Serinol(tBu) is extensively used in the synthesis of peptides and peptidomimetics. Its protecting groups allow for selective deprotection and coupling reactions, facilitating the construction of complex peptide sequences .
Biology: In biological research, the compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: Fmoc-Serinol(tBu) is employed in the development of peptide-based therapeutics. Peptides synthesized using this compound can act as drugs targeting specific proteins or receptors, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, Fmoc-Serinol(tBu) is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures the efficient and high-yield synthesis of therapeutic peptides .
Mécanisme D'action
The mechanism of action of Fmoc-Serinol(tBu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed using a base, revealing the free amino group for further reactions. The tert-butyl group similarly protects the hydroxyl group and is removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Serinol(tBu) but lacks the hydroxymethyl group.
Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serinol, with similar protecting groups.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid residue with tert-butyl protection on the side chain carboxyl group .
Uniqueness: Fmoc-Serinol(tBu) is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide orthogonal protection for the amino and hydroxyl groups, respectively. This dual protection allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

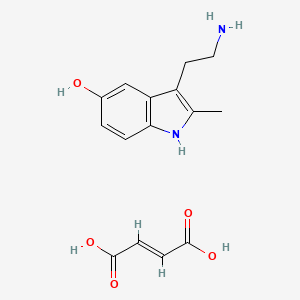
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
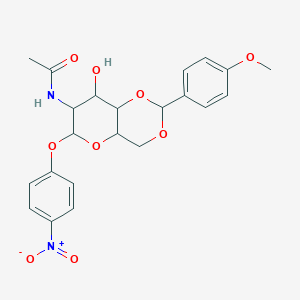
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
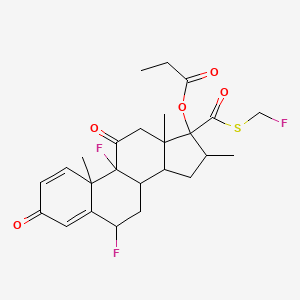
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
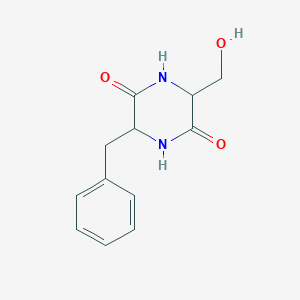
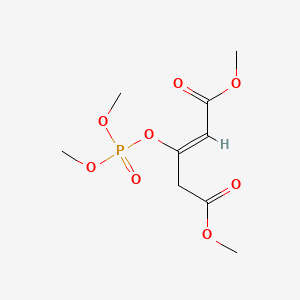
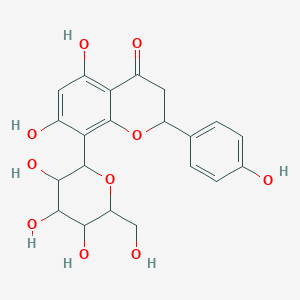
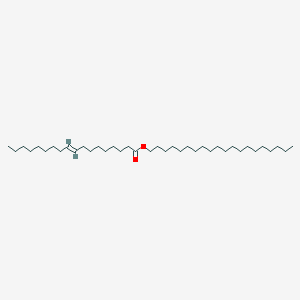
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
